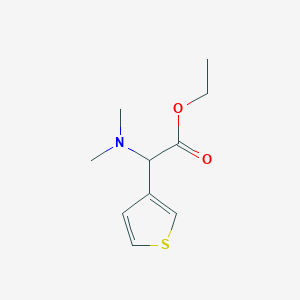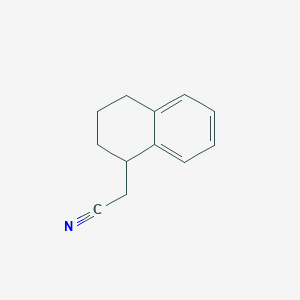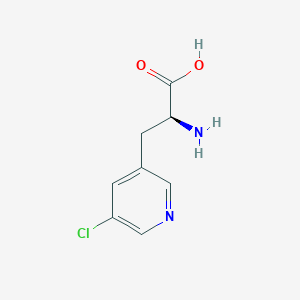
3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of an amino group, a nitrile group, and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where 2,5-dimethoxybenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- 3-Amino-3-(3,5-dimethoxyphenyl)propanenitrile
- 3-Amino-3-(2,5-dimethoxyphenyl)butanenitrile
Uniqueness
3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3 |
Clave InChI |
XAALMFFPWWJBDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





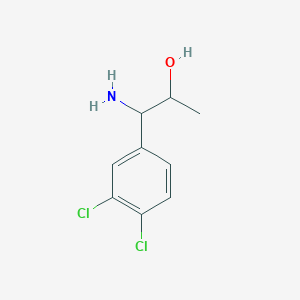

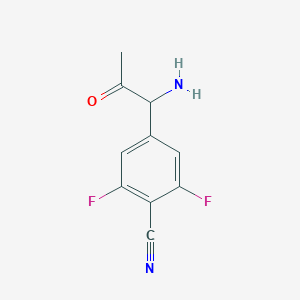

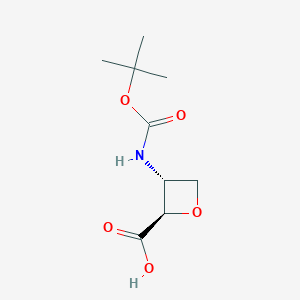

![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)
